molecular formula C9H7BrN2O B12509261 1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone

1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B12509261
M. Wt: 239.07 g/mol
InChI Key: PYDMJYONQKIAFL-UHFFFAOYSA-N
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Description

1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 5-position and an ethanone group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by bromination at the 5-position . The reaction conditions often involve the use of hydrazine and other reagents under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the ethanone group at the 3-position allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(5-bromopyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-6(13)8-5-11-12-3-2-7(10)4-9(8)12/h2-5H,1H3

InChI Key

PYDMJYONQKIAFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=CN2N=C1)Br

Origin of Product

United States

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